molecular formula C5H8BrNO3 B1267796 (2-Bromo-Propionylamino)-Acetic Acid CAS No. 25413-03-0

(2-Bromo-Propionylamino)-Acetic Acid

Cat. No. B1267796
CAS RN: 25413-03-0
M. Wt: 210.03 g/mol
InChI Key: WNPRTSMRNZDFHL-UHFFFAOYSA-N
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Description

2-Bromo-Propionylamino)-Acetic Acid (2-BPA) is a synthetic organic compound that is widely used in scientific research and in the laboratory. It is a versatile compound that can be used to synthesize a variety of other compounds, as well as to study the biochemical and physiological effects of the compound.

Scientific Research Applications

Reactive Extraction of Carboxylic Acids

Studies on reactive extraction of propionic acid, a closely related compound to (2-bromo-propionylamino)-acetic acid, have provided insights into the recovery of carboxylic acids from waste streams and fermentation broths. This research is significant for the chemical industry, highlighting improved extraction techniques using binary extractants and diluents (Keshav, Wasewar, Chand, & Uslu, 2009).

Bromination Reactions in Organic Chemistry

The bromination of β-3-thienylacrylic acid, which bears structural similarities to (2-bromo-propionylamino)-acetic acid, demonstrates the role of bromo derivatives in organic synthesis. This research offers insights into the synthesis of complex organic compounds, highlighting the role of bromo derivatives in chemical transformations (Campaigne, Fedor, & Johnson, 1964).

Pertraction in Multimembrane Hybrid Systems

The separation of propionic and acetic acid via pertraction in multimembrane systems is another relevant study. It explores the transport rates and separation efficiencies of these acids, which are structurally related to (2-bromo-propionylamino)-acetic acid, in innovative membrane systems (Wódzki, Nowaczyk, & Kujawski, 2000).

Acidity and Reactivity of Halogen Substituted Phenylacetic Acids

A comparative study on halogenated phenylacetic acids, including bromo derivatives, provides valuable information on the reactivity and acidity of these compounds. This research is relevant for understanding the chemical behavior of (2-bromo-propionylamino)-acetic acid in different environments (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).

Carbonylative Cyclization in Organic Synthesis

The carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, which is a reaction closely related to the chemistry of (2-bromo-propionylamino)-acetic acid, has been studied. This research highlights the synthesis of maleic anhydrides, a crucial reaction in organic synthesis (Bae & Cho, 2013).

Diffusion Dialysis for Acid Separation

The separation of acetic and propionic acids from their salts via diffusion dialysis, using specific membranes, is an important study for understanding the separation processes relevant to (2-bromo-propionylamino)-acetic acid (Narȩbska & Staniszewski, 2008).

Microbial Production of Propionic Acid

Research into the microbial production of propionic acid provides insights into the biotechnological applications of carboxylic acids, relevant for understanding the potential industrial applications of (2-bromo-propionylamino)-acetic acid (Liu et al., 2012).

properties

IUPAC Name

2-(2-bromopropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO3/c1-3(6)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPRTSMRNZDFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-Propionylamino)-Acetic Acid

CAS RN

25413-03-0
Record name NSC163101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D,L-2-BROMOPROPIONYLGLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Iványi, K Pál, I Lázár, DL Massart… - … of Chromatography A, 2004 - Elsevier
Two new diaza-crown ether derivatives (R-1, RS-1) have been synthesized from 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane and tested as potential chiral selectors in capillary …
Number of citations: 41 www.sciencedirect.com

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